molecular formula C22H26N4O B11459387 2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459387
M. Wt: 362.5 g/mol
InChI Key: QTEJRCZMKXRWJJ-CMDGGOBGSA-N
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Description

2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylethenyl group, and an ethylpiperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck coupling reaction between a suitable aryl halide and a styrene derivative in the presence of a palladium catalyst.

    Attachment of the Ethylpiperazine Moiety: The ethylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is alkylated with an ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various oxidation states.

    Reduction: Reduced forms of the quinazolinone core and piperazine ring.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.

    2-(4-ethylpiperazin-1-yl)-7-[(E)-2-(4-methylphenyl)ethenyl]-7,8-dihydroquinazolin-5(6H)-one: Similar structure with a methyl group on the phenylethenyl group.

Uniqueness

The uniqueness of 2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H26N4O/c1-2-25-10-12-26(13-11-25)22-23-16-19-20(24-22)14-18(15-21(19)27)9-8-17-6-4-3-5-7-17/h3-9,16,18H,2,10-15H2,1H3/b9-8+

InChI Key

QTEJRCZMKXRWJJ-CMDGGOBGSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4

Origin of Product

United States

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